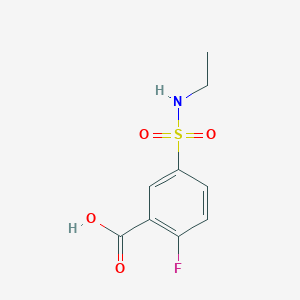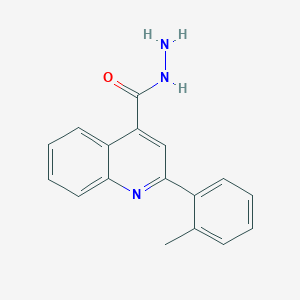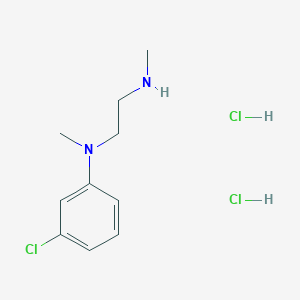
N'-(3-Chlorophenyl)-N,N'-dimethylethane-1,2-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, specific structural data for “N’-(3-Chlorophenyl)-N,N’-dimethylethane-1,2-diamine;dihydrochloride” is not available in the literature .Chemical Reactions Analysis
The chemical reactions involving “N’-(3-Chlorophenyl)-N,N’-dimethylethane-1,2-diamine;dihydrochloride” are not well-documented in the literature .Applications De Recherche Scientifique
Environmental Exposure and Effects
Persistent Organic Pollutants in Populations
Research has explored the levels and temporal trends of persistent organic pollutants (POPs), such as DDT and its metabolites (including DDE), in various populations. These studies are crucial in understanding the environmental and health implications of such chemicals, including their persistence in the environment and potential effects on human health.
- A study from Guinea-Bissau reported decreasing concentrations of DDT, DDE, PCBs, and HCHs over time, suggesting effective management and regulation of these compounds. Interestingly, the study observed an increase in concentrations of PBDEs, highlighting the evolving nature of chemical exposures (Linderholm et al., 2010) source.
Exposure and Developmental Effects
Investigations into prenatal exposure to DDE (a metabolite of DDT) have revealed associations with adverse birth outcomes and developmental effects in early childhood. These findings underscore the importance of monitoring and managing exposure to environmental pollutants.
- Research in Mexico linked prenatal DDE exposure to impaired neurodevelopment in children aged 3.5 to 5 years, suggesting that such exposure could have long-lasting effects on cognitive abilities (Torres-Sánchez et al., 2012) sourcesourcesource.
Analytical and Detection Studies
Metabolite Identification
Studies on the metabolism and identification of chlorphenoxamine metabolites in human urine highlight the analytical approaches used to understand the pharmacokinetics and environmental persistence of chlorinated compounds. Such research is foundational for assessing exposure and potential health impacts.
- An investigation detailed the isolation and identification of chlorphenoxamine metabolites, demonstrating the complexity of studying and understanding the metabolism of chlorinated compounds (Goenechea et al., 1987) source.
Safety And Hazards
Propriétés
IUPAC Name |
N'-(3-chlorophenyl)-N,N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.2ClH/c1-12-6-7-13(2)10-5-3-4-9(11)8-10;;/h3-5,8,12H,6-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZGHKKITANLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=CC=C1)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-methyl-N-[2-(methylamino)ethyl]aniline dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)

![2-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)benzonitrile](/img/structure/B2646502.png)
![N-[bis(dimethylamino)phosphoryl]-2,2,2-trichloroacetamide](/img/structure/B2646503.png)
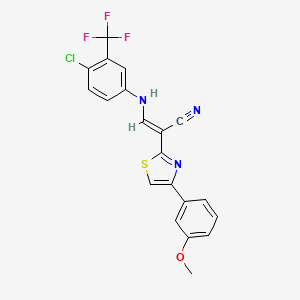
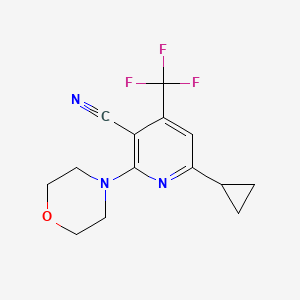
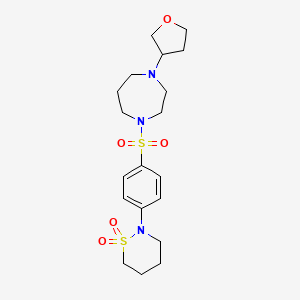
![4-Phenoxy-2-phenyl-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B2646510.png)
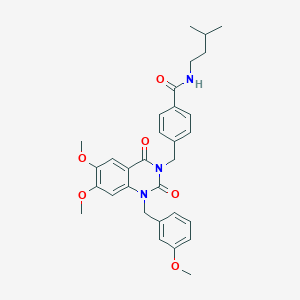
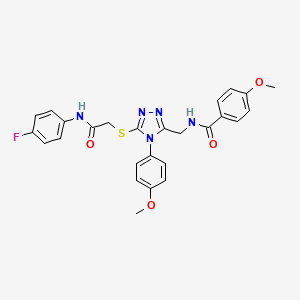
![3-[1-(6-Chloroquinazolin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2646513.png)
